Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-
Description
Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran, also known as 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-furan or 2-methyl-2-vinyl-5-isopropenyltetrahydrofuran, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran is primarily located in the membrane (predicted from logP). Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran is a green, herbal, and minty tasting compound that can be found in alcoholic beverages, coffee and coffee products, fruits, and herbs and spices. This makes tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran a potential biomarker for the consumption of these food products.
Properties
IUPAC Name |
2-ethenyl-2-methyl-5-prop-1-en-2-yloxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,9H,1-2,6-7H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGFNCYVSHOLIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(O1)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864429 | |
Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Pungent herbaceous, green, camphoraceous, piney aroma | |
Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils, Soluble (in ethanol) | |
Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.874-0.878 | |
Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13679-86-2 | |
Record name | Herboxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13679-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.790 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of anhydrolinalool oxide in the context of honey analysis?
A1: Anhydrolinalool oxide, alongside its cis/trans isomers, has been identified as a potential chemical marker for coriander honey . This means that the presence of anhydrolinalool oxide in honey samples could indicate the honey's origin as being derived from the nectar of Coriandrum sativum plants.
Q2: Has the European Food Safety Authority (EFSA) evaluated the safety of anhydrolinalool oxide as a flavoring substance?
A2: Yes, the EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) has evaluated anhydrolinalool oxide (FL-no: 13.097) for its safety as a flavoring substance . They concluded that anhydrolinalool oxide does not pose a safety concern at estimated levels of intake as a flavoring substance based on a maximized survey-derived daily intake (MSDI) approach.
Q3: Are there other terpenes besides anhydrolinalool oxide that are significant in honey analysis?
A3: Yes, various terpenes, including linalool and its derivatives (like linalool oxide isomers and lilac alcohol/aldehyde isomers), are commonly found in honey and can be used for botanical origin identification . These compounds can exist as both specific and non-specific markers, depending on the type of honey. For example, while linalool derivatives are commonly found in different honey types, anhydrolinalool oxide isomers are more specific to coriander honey.
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